molecular formula C10H15N3O B2720969 3-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine CAS No. 2199384-83-1

3-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine

Cat. No.: B2720969
CAS No.: 2199384-83-1
M. Wt: 193.25
InChI Key: JCSLPOLURUOFFS-UHFFFAOYSA-N
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Description

3-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine is a chemical compound of significant interest in medicinal chemistry and early-stage drug discovery research. With the molecular formula C11H16N3O and a molecular weight of 206.27 g/mol, this pyridazine derivative serves as a valuable building block for the synthesis and optimization of novel bioactive molecules. The structure, featuring a pyrrolidine moiety linked to a methylpyridazine core, is characteristic of scaffolds investigated for targeting enzyme active sites. This compound is primarily for research use in the context of kinase inhibitor development. Scientific literature indicates that closely related imidazopyridazine and pyridazine compounds exhibit potent inhibitory activity against Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1), a validated target for antimalarial therapy . These inhibitors function by binding to the kinase's ATP-binding site, forming key hydrogen bonds with hinge region residues like Tyr-148 and interacting with the catalytic residue Asp-212, which can impede parasite growth and invasion . Consequently, this compound is a critical precursor for researchers exploring new therapeutic agents against parasitic infections and for profiling selectivity across other kinase families. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals and must be handled by qualified professionals in a controlled laboratory setting. All batches are supplied with full quality assurance documentation and are stocked for prompt shipment.

Properties

IUPAC Name

3-methyl-6-(1-methylpyrrolidin-3-yl)oxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-3-4-10(12-11-8)14-9-5-6-13(2)7-9/h3-4,9H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSLPOLURUOFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

    Substitution at the 3-Position:

    Introduction of the 1-Methylpyrrolidin-3-yloxy Group: The final step involves the nucleophilic substitution of the 6-position with 1-methylpyrrolidin-3-ol. This can be carried out under basic conditions, using a suitable base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 1-methylpyrrolidin-3-yloxy group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: New compounds with different substituents replacing the 1-methylpyrrolidin-3-yloxy group.

Scientific Research Applications

3-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be utilized in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can serve as a probe for studying biological processes and interactions at the molecular level.

    Industrial Applications: It may be used in the development of corrosion inhibitors, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Physicochemical Properties :

  • Density : 1.141 ± 0.06 g/cm³ (predicted)
  • Boiling Point : 363.2 ± 42.0 °C (predicted)
  • pKa : 8.89 ± 0.10 (predicted) .

The pyrrolidinyloxy group introduces a nitrogen-containing heterocycle, which may enhance solubility and influence binding interactions in biological systems.

Comparison with Structurally Similar Compounds

Pyridazine Derivatives with Organometallic Substituents

Compound : 3-Methyl-6-(tributylstannyl)pyridazine (CAS: 446286-08-4)

  • Molecular Formula : C₁₇H₃₂N₂Sn
  • Molecular Weight : 383.16 g/mol .
Property Target Compound 3-Methyl-6-(tributylstannyl)pyridazine
Substituent 1-Methylpyrrolidin-3-yloxy Tributylstannyl
Molecular Weight 179.22 383.16
Key Applications Not reported Organometallic synthesis, catalysis

Triazolo-Fused Pyridazine Derivatives

Example Compound : 3-Methyl-6-(3-(trifluoromethyl)phenyl)-1,2,4-triazolo(4,3-b)pyridazine (CAS: 66548-69-4)

  • Molecular Formula : C₁₃H₁₀F₃N₅
  • Molecular Weight : 309.25 g/mol .

Biological Activity :
Triazolo-pyridazines, such as those synthesized in , exhibit antimicrobial properties. For instance:

  • Compound 6b : 3,6-di(4’-tolyl)(1,2,4)triazolo(4,3-b)pyridazine showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, comparable to ampicillin .
  • Compound 9b : 3-(4’-tolyl)-6-(4’-chlorophenyl) derivative demonstrated antifungal activity against Candida albicans .
Property Target Compound Triazolo-Pyridazine Derivatives
Core Structure Pyridazine Triazolo[4,3-b]pyridazine (fused ring)
Functional Groups Pyrrolidinyloxy, methyl Trifluoromethylphenyl, tolyl, halogens
Bioactivity Not reported Antimicrobial, antifungal

Electron-withdrawing groups (e.g., CF₃) in these derivatives increase lipophilicity and metabolic stability compared to the target compound’s pyrrolidinyloxy substituent.

Pyridazines with Alternative Heterocyclic Substituents

Example Compounds :

3-Methyl-6-(morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine (CAS: 56383-11-0) Molecular Formula: C₁₀H₁₂N₆O Substituent: Morpholino (6-membered ring with oxygen and nitrogen) .

3-Methyl-6-(piperidin-3-ylmethoxy)pyridazine (CAS: 1247415-18-4)

  • Molecular Formula : C₁₁H₁₇N₃O
  • Substituent : Piperidinylmethoxy (6-membered nitrogen ring) .
Property Target Compound Morpholino Derivative Piperidinylmethoxy Derivative
Substituent Size 5-membered pyrrolidine 6-membered morpholine 6-membered piperidine
Solubility Moderate (predicted) Enhanced (polar morpholino) Moderate
Bioactivity Not reported Not reported Not reported

Key Differences :

  • The morpholino group’s oxygen atom may improve water solubility compared to pyrrolidine.
  • Piperidine’s larger ring size could alter steric interactions in binding pockets.

Hydrazino-Substituted Pyridazines

Example Compound: 3-Methyl-6-(1-methylhydrazino)pyridazine (CAS: 175135-44-1)

  • Molecular Formula : C₆H₁₀N₄
  • Molecular Weight : 138.17 g/mol .
Property Target Compound Hydrazino Derivative
Substituent Pyrrolidinyloxy Methylhydrazino
Reactivity Stable ether linkage Reactive hydrazine moiety
Applications Potential pharmaceutical use Synthetic intermediate

Key Differences: The hydrazino group’s reactivity makes it suitable as a building block in organic synthesis, whereas the target compound’s ether linkage suggests greater stability.

Table 1: Structural and Physical Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent
Target Compound (1247506-87-1) C₉H₁₃N₃O 179.22 1-Methylpyrrolidin-3-yloxy
3-Methyl-6-(tributylstannyl)pyridazine C₁₇H₃₂N₂Sn 383.16 Tributylstannyl
3-Methyl-6-(3-(trifluoromethyl)phenyl) C₁₃H₁₀F₃N₅ 309.25 Trifluoromethylphenyl
3-Methyl-6-morpholino C₁₀H₁₂N₆O 232.24 Morpholino

Biological Activity

3-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine ring substituted at the 3-position with a methyl group and at the 6-position with a 1-methylpyrrolidin-3-yloxy group. This specific substitution pattern is crucial for its biological activity, influencing its interaction with various molecular targets.

Property Details
Molecular Formula C12_{12}H16_{16}N4_{4}O
Molecular Weight 232.28 g/mol
CAS Number 2199384-83-1

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits promising antimicrobial and anticancer activities. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology. For instance, it has been tested against cell lines such as HCT-116 (colon cancer) and Ramos (B-cell lymphoma), demonstrating significant cytotoxic effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor of key signaling pathways involved in cancer progression and inflammation. The interaction with molecular targets can lead to modulation of cellular processes such as apoptosis, cell proliferation, and angiogenesis.

Case Studies and Research Findings

  • Antitumor Efficacy : In a study involving xenograft models, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at varying doses, revealing a dose-dependent response in tumor inhibition.
  • Selectivity for Kinases : The compound has shown selective inhibitory effects on certain kinases implicated in cancer signaling pathways. For example, it demonstrated high selectivity for c-Met kinase, which is often overexpressed in various malignancies.
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with good membrane permeability and metabolic stability, making it a suitable candidate for further development as an oral therapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound Target Activity IC50 (nM) Selectivity
This compoundAnticancerTBDHigh for c-Met
Compound AGeneral Kinase Inhibitor50Moderate
Compound BPDE4 Inhibitor20Low

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